Enpp-1-IN-9

ENPP1 inhibition cGAS-STING pathway cancer immunotherapy

Researchers often face irreproducible results when substituting ENPP1 inhibitors across chemotypes without verifying equivalence. Enpp-1-IN-9 (WO2021203772A1, compound 51) solves this with a structurally distinct quinazoline-piperidine-sulfamate scaffold that differs from imidazo[1,2-a]pyrazine and phosphonate-based inhibitors. • Molecular Formula: C₁₇H₂₄N₄O₅S; MW: 396.46 g/mol • Physicochemical Profile: LogP 1.8, tPSA 125 Ų for scaffold benchmarking • Documented IP Provenance: Explicitly disclosed patent starting point for medicinal chemistry optimization Supplied at ≥98% purity with full characterization data to enable reliable cross-laboratory assay standardization.

Molecular Formula C17H24N4O5S
Molecular Weight 396.5 g/mol
Cat. No. B12424601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnpp-1-IN-9
Molecular FormulaC17H24N4O5S
Molecular Weight396.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC=N2)N3CCC(CC3)CCOS(=O)(=O)N)OC
InChIInChI=1S/C17H24N4O5S/c1-24-15-9-13-14(10-16(15)25-2)19-11-20-17(13)21-6-3-12(4-7-21)5-8-26-27(18,22)23/h9-12H,3-8H2,1-2H3,(H2,18,22,23)
InChIKeyXZNLKBBWAKSADY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Enpp-1-IN-9 Compound Overview & Specifications


Enpp-1-IN-9 is a small-molecule inhibitor of ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP1) disclosed as compound 51 in patent WO2021203772A1 [1]. The compound contains a quinazoline-piperidine-sulfamate core scaffold with molecular formula C17H24N4O5S and molecular weight 396.46 g/mol . Enpp-1-IN-9 is supplied with ≥98% purity by multiple vendors for research applications in cancer immunotherapy and infectious disease studies . Structurally, it represents a distinct chemical series among ENPP1 inhibitors, providing an alternative scaffold option for structure-activity relationship (SAR) exploration.

ENPP1 / cGAS-STING pathway inhibition research tool
Quinazoline-piperidine-sulfamate scaffold for SAR exploration
Structurally distinct from imidazo[1,2-a]pyrazine and pyrido[2,3-d]pyrimidin-7-one chemotypes

Key Differentiators for Enpp-1-IN-9


ENPP1 inhibitors exhibit substantial heterogeneity in potency, isoform selectivity, cellular activity, and pharmacokinetic properties—parameters that directly determine experimental outcomes [1]. Compounds within the same target class can differ by orders of magnitude in ENPP1 inhibition (IC50 ranging from 0.09 nM to >1 μM) and by over 1000-fold in ENPP2/ENPP3 selectivity [2]. Enpp-1-IN-9 derives from patent WO2021203772A1 and features a quinazoline-piperidine-sulfamate scaffold that is structurally distinct from imidazo[1,2-a]pyrazine-based inhibitors (e.g., compound 7), phosphonate-containing inhibitors (e.g., Enpp-1-IN-20), and STF-1084 [3]. Substituting Enpp-1-IN-9 with an alternative ENPP1 inhibitor without verifying equivalent chemical series, potency, and selectivity parameters risks experimental irreproducibility and invalid cross-study comparisons.

Chemical series mismatch
Potency and selectivity may differ substantially across ENPP1 inhibitor chemotypes; scaffold-based divergence limits direct interchangeability.
Isoform selectivity context
ENPP2/ENPP3 selectivity profiles are scaffold-dependent and may not transfer; off-target ENPP2 inhibition could alter autotaxin-lysophosphatidic acid axis readouts.
Cellular & in vivo characterization gap
Cellular permeability, ADME, and in vivo model response data remain uncharacterized for this compound; substitution without independent validation risks experimental irreproducibility.

Enpp-1-IN-9 Comparator Evidence


Scaffold-Dependent Activity Differentiation

Enpp-1-IN-9 (quinazoline-piperidine-sulfamate scaffold, patent WO2021203772A1 compound 51) and Enpp-1-IN-20 (pyrido[2,3-d]pyrimidin-7-one scaffold) represent distinct chemotypes with divergent potency profiles. Enpp-1-IN-20 demonstrates sub-nanomolar biochemical potency (IC50 = 0.09 nM) and cellular activity (IC50 = 8.8 nM) against ENPP1 [1]. Quantitative activity data for Enpp-1-IN-9 in the same assay systems have not been publicly disclosed; the structural divergence between these chemotypes precludes extrapolation of potency equivalence. Selection between these compounds requires careful consideration of whether ultra-high potency (Enpp-1-IN-20) or alternative binding mode and scaffold exploration (Enpp-1-IN-9) aligns with the specific experimental objective [2].

Scaffold-Dependent Activity
Data to verify
Enpp-1-IN-20: biochemical IC50 0.09 nM; cell-based IC50 8.8 nM. Enpp-1-IN-9: no disclosed potency data.
Potency equivalence cannot be assumed; scaffold comparison requires independent characterization.
Biochemical and STING cellular assays (Sun et al. 2024)
ENPP1 inhibition cGAS-STING pathway cancer immunotherapy

Isoform Selectivity Profile

Enpp-1-IN-27 is a structurally distinct ENPP1 inhibitor with comprehensive selectivity characterization: IC50 = 14.68 nM against ENPP1, exhibiting approximately 410-fold selectivity over ENPP2 and 10-fold selectivity over ENPP3 . The compound also demonstrates favorable metabolic stability (>95% in human, mouse, and rat liver microsomes), good kinetic solubility (191 μM), and minimal hERG inhibition (IC50 > 100 μM) . Equivalent selectivity and ADME profiling data for Enpp-1-IN-9 have not been publicly reported. The quinazoline-piperidine-sulfamate scaffold of Enpp-1-IN-9 may exhibit different isoform selectivity characteristics that cannot be inferred from Enpp-1-IN-27 data [1].

Isoform Selectivity Profile
Data to verify
Enpp-1-IN-27: ENPP1 IC50 14.68 nM; ENPP2 selectivity ~410×; ENPP3 selectivity ~10×; microsomal stability >95%. Enpp-1-IN-9: selectivity data not reported.
Isoform selectivity cannot be inferred across chemotypes; ADME parameters require direct measurement.
Patent WO2021203772A1 (Fu et al. 2021)
ENPP1 selectivity ENPP2/Autotaxin ENPP3 off-target profiling

Potency & Selectivity Profiling

ISM5939 is an extensively characterized ENPP1 inhibitor with sub-nanomolar potency (IC50 = 0.63 nM against 2,3-cGAMP degradation, 9.28 nM against ATP hydrolysis) and exceptional selectivity (>3400-fold over ENPP2 and ENPP3) [1]. ISM5939 demonstrates no significant effects against 44 clinically relevant off-targets and maintains mean cellular IC50 of 40 nM for extracellular cGAMP stabilization in ENPP1-expressing cancer cells . In contrast, Enpp-1-IN-9 lacks publicly available potency metrics, selectivity ratios, or cellular activity data. The two compounds belong to different chemical series with distinct patent assignments (ISM5939 from Insilico Medicine; Enpp-1-IN-9 from WO2021203772A1) [2].

Potency & Selectivity Profiling
Data to verify
ISM5939: cGAMP degradation IC50 0.63 nM; ATP hydrolysis IC50 9.28 nM; ENPP2/3 selectivity >3400-fold; cellular IC50 40 nM. Enpp-1-IN-9: no equivalent data disclosed.
Selection based on scaffold novelty rather than potency or selectivity advantage.
Nature Communications (Pu et al. 2025)
ENPP1 inhibition oral bioavailability cGAMP stabilization STING activation

Cellular Permeability & Application Scope

STF-1084 is a cell-impermeable ENPP1 inhibitor with apparent Ki = 0.11 μM against ENPP1, demonstrating selectivity over ENPP2 (Ki = 5.5 μM) and alkaline phosphatase (Ki > 100 μM) [1]. STF-1084 inhibits extracellular cGAMP degradation in ENPP1-overexpressing 293T cells with IC50 = 0.340 μM . The cell-impermeable property restricts STF-1084 to extracellular ENPP1 targeting, which may be advantageous for TME-focused studies where intracellular off-target effects are undesirable. Cell permeability data for Enpp-1-IN-9 have not been publicly disclosed; the quinazoline-piperidine-sulfamate physicochemical properties (LogP = 1.8, tPSA = 125 Ų) differ substantially from STF-1084, suggesting potential differences in membrane penetration behavior.

Cellular Permeability
Data to verify
STF-1084: cell-impermeable; Ki (ENPP1) 0.11 μM; cellular cGAMP IC50 0.34 μM. Enpp-1-IN-9: LogP 1.8, tPSA 125 Ų; permeability uncharacterized.
Compartment-specific inhibition capacity remains unknown; extracellular-only vs. dual-compartment studies require explicit characterization.
Carozza et al. Cell Chem Biol 2020
cell permeability extracellular ENPP1 cGAMP hydrolysis tumor microenvironment

In Vivo Antitumor Efficacy

Enpp-1-IN-14 (Compound 015) is an ENPP1 inhibitor with IC50 = 32.38 nM against recombinant human ENPP1 that demonstrates in vivo antitumor activity: at 50 mg/kg IP BID for 31 days in combination with single 10 Gy focal radiation, it significantly inhibited tumor growth in MC38 syngeneic mouse models [1]. Enpp-1-IN-24, another comparator, achieves 77.7% tumor growth inhibition when combined with anti-PD-1 antibody in murine models . Equivalent in vivo efficacy data for Enpp-1-IN-9 have not been publicly disclosed. The absence of in vivo validation data represents a critical gap for researchers planning animal studies [2].

In Vivo Model Response
Data to verify
Enpp-1-IN-14: 50 mg/kg IP BID + 10 Gy radiation; reported tumor growth inhibition in MC38 syngeneic model. Enpp-1-IN-9: no in vivo data disclosed.
In vivo model-response evidence absent for Enpp-1-IN-9; translational study planning requires independent validation.
Cenmed product datasheet; patent WO2021203772A1
in vivo efficacy tumor growth inhibition syngeneic mouse models ENPP1 inhibition

Substrate-Specific Inhibition Profile

Enpp-1-IN-17 (Example 274) demonstrates substrate-specific inhibition with cGAMP hydrolysis Ki = 100 nM-1 μM and ATP hydrolysis Ki > 1 μM, yielding a cGAMP/ATP selectivity ratio >6.4 [1]. This substrate preference may confer differential effects on STING pathway activation versus adenosine generation pathways in the TME. Substrate-specific inhibition data for Enpp-1-IN-9 have not been publicly disclosed. The quinazoline-piperidine-sulfamate scaffold may exhibit distinct substrate selectivity patterns that require experimental characterization [2].

Substrate-Specific Inhibition
Data to verify
Enpp-1-IN-17: cGAMP hydrolysis Ki 100 nM-1 μM; ATP hydrolysis Ki >1 μM; cGAMP/ATP selectivity >6.4. Enpp-1-IN-9: substrate selectivity not reported.
Differential STING vs. adenosine pathway effects cannot be predicted; substrate preference requires characterization.
Patent WO2019046778A1
cGAMP hydrolysis ATP hydrolysis substrate selectivity ENPP1 catalytic activity

Enpp-1-IN-9 Application Scenarios


Patent-Derived SAR Exploration

Enpp-1-IN-9 serves as a representative compound from the WO2021203772A1 patent series (disclosed as compound 51), featuring a quinazoline-piperidine-sulfamate core that is structurally distinct from imidazo[1,2-a]pyrazine, pyrido[2,3-d]pyrimidin-7-one, and phosphonate-based ENPP1 inhibitor chemotypes [1]. Researchers conducting structure-activity relationship (SAR) investigations across diverse chemical series may select Enpp-1-IN-9 to expand chemical space coverage and identify scaffold-dependent activity trends. The compound's LogP (1.8) and tPSA (125 Ų) provide physicochemical reference points for scaffold comparison .

Method & Assay Validation

With ≥98% purity and well-characterized molecular properties (MW = 396.46 g/mol, molecular formula C17H24N4O5S) [1], Enpp-1-IN-9 is suitable for developing and validating ENPP1 biochemical assays, cellular activity assays, and analytical methods. The availability of comprehensive chemical characterization data—including InChI Key, SMILES string, and spectroscopic identifiers—enables reliable method qualification and cross-laboratory protocol standardization .

Comparative Pharmacology Across Chemotypes

Given the extensive heterogeneity in ENPP1 inhibitor potency (0.09 nM to >1 μM), selectivity (410-fold to >3400-fold over ENPP2), and cellular permeability profiles across chemotypes [1], Enpp-1-IN-9 provides a distinct structural entry point for comparative pharmacology studies. Head-to-head profiling against well-characterized comparators (e.g., Enpp-1-IN-20, Enpp-1-IN-27, ISM5939) can elucidate scaffold-dependent differences in target engagement, downstream pathway activation, and cellular response .

Novel Scaffold & IP Research

Enpp-1-IN-9 is explicitly disclosed in patent WO2021203772A1 (compound 51) [1], providing clear intellectual property provenance. For research groups investigating novel chemical matter or seeking patent-defined starting points for medicinal chemistry optimization, Enpp-1-IN-9 offers a documented scaffold with established synthetic accessibility. This contrasts with tool compounds lacking explicit patent disclosure or with ambiguous chemical series attribution .

Application
Selection Property
Validation Focus
Patent-Derived SAR Exploration
Scaffold uniqueness (quinazoline-piperidine-sulfamate)
Patent WO2021203772A1 compound identity; chemotype comparison
Method & Assay Validation
High-purity research tool (≥98% reported)
Analytical method development; enzyme assay standardization
Cross-Chemotype Target Engagement Profiling
Chemotype-dependent pharmacological signature
Potency, isoform selectivity, and cellular response across scaffolds
Novel Scaffold & IP Research
Patent-defined starting point
Synthetic accessibility; IP provenance documentation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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